2-Vinylisonicotinonitrile
Overview
Description
2-Vinylisonicotinonitrile is an organic compound with the molecular formula C8H6N2 It is a derivative of isonicotinonitrile, featuring a vinyl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylisonicotinonitrile can be synthesized through the Suzuki-Miyaura coupling reaction. This involves the reaction of 6-bromonicotinonitrile with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in the presence of potassium carbonate, palladium diacetate, and triphenylphosphine in 1,4-dioxane at 85°C under an inert atmosphere for approximately 4 hours . Another method involves the reaction of 3-bromobenzonitrile with tributyl(vinyl)tin in the presence of tetrakis(triphenylphosphine)palladium(0) and lithium chloride in tetrahydrofuran at 110°C for 12 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Vinylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Reduction: Lithium aluminum hydride is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxides of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Vinylisonicotinonitrile has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-vinylisonicotinonitrile involves its interaction with various molecular targets. In organic synthesis, it acts as a reactant that can form bonds with other molecules through coupling reactions. The vinyl group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex compounds .
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the nitrile group.
Isonicotinonitrile: Similar but lacks the vinyl group.
3-Vinylisonicotinonitrile: Similar but with the vinyl group attached at the third position.
Uniqueness: 2-Vinylisonicotinonitrile is unique due to the presence of both a vinyl group and a nitrile group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-ethenylpyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-8-5-7(6-9)3-4-10-8/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWMPFEOAXMKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663865 | |
Record name | 2-Ethenylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98436-74-9 | |
Record name | 2-Ethenylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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